molecular formula C26H24N4O2 B1667827 3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)- CAS No. 146136-94-9

3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-

Cat. No.: B1667827
CAS No.: 146136-94-9
M. Wt: 424.5 g/mol
InChI Key: PHJVBZVDUNTGNR-HSZRJFAPSA-N
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Preparation Methods

The synthesis of BAY-Y-5959 involves several steps, including the formation of its dihydropyridine structure. The specific synthetic routes and reaction conditions are proprietary to Bayer AG and are not publicly disclosed. Industrial production methods likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

BAY-Y-5959 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It acts as a calcium channel promoter, enhancing the L-type calcium current. This action is crucial for its positive inotropic effects, which increase myocardial contraction. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Mechanism of Action

The primary mechanism of action of BAY-Y-5959 involves its role as a calcium channel stimulant. It promotes the influx of calcium ions through L-type calcium channels, leading to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, making it a potent inotropic agent. The compound’s action is independent of beta-adrenergic receptor signaling, which distinguishes it from other inotropic agents like dobutamine and milrinone .

Comparison with Similar Compounds

BAY-Y-5959 is unique in its mechanism of action compared to other inotropic agents. Similar compounds include dobutamine and milrinone, which also increase myocardial contractility but through different pathways. Dobutamine acts primarily through beta-adrenergic receptor stimulation, while milrinone is a phosphodiesterase inhibitor. BAY-Y-5959, on the other hand, directly promotes calcium influx through L-type calcium channels, offering a distinct pharmacological profile .

Similar Compounds::
  • Dobutamine
  • Milrinone
  • EMD57033 (a calcium sensitizer)
  • AVE0118 (a blocker of transient outward current and ultrarapid delayed rectifier current)

BAY-Y-5959’s unique mechanism of action and its potential for improving cardiac function with minimal increase in myocardial oxygen consumption make it a promising candidate for further research and clinical application .

Properties

CAS No.

146136-94-9

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1

InChI Key

PHJVBZVDUNTGNR-HSZRJFAPSA-N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-Y-5959;  BAY-Y5959;  BAY-Y 5959;  BAYY-5959;  BAYY5959;  BAYY 5959.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 3
Reactant of Route 3
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 5
Reactant of Route 5
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
Reactant of Route 6
Reactant of Route 6
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-

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